Chmfl-PI3KD-317 is a highly selective and potent inhibitor of phosphoinositide 3-kinase delta, a member of the phosphoinositide 3-kinase family involved in various cellular processes, including proliferation, survival, and metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and autoimmune diseases. The chemical structure of Chmfl-PI3KD-317 is represented by the molecular formula and it is identified by the CAS number 2244992-76-3 .
Chmfl-PI3KD-317 was developed through collaborative efforts in medicinal chemistry aimed at creating more selective inhibitors of phosphoinositide 3-kinase delta. Its development is part of broader research into targeting specific signaling pathways for therapeutic benefits in diseases characterized by dysregulated immune responses or unchecked cellular proliferation .
Chmfl-PI3KD-317 falls under the category of protein kinase inhibitors, specifically targeting the phosphoinositide 3-kinase delta isoform. It is classified as a small molecule drug candidate with significant implications for treating hematological malignancies and inflammatory diseases due to its ability to modulate immune cell functions .
The synthesis of Chmfl-PI3KD-317 involves several key steps typical of small molecule drug development. The synthetic route generally includes:
The synthetic methodology is optimized to ensure high yield and purity while minimizing by-products. Specific reaction conditions, such as temperature, solvent choice, and reaction time, are critical for achieving the desired chemical transformations efficiently .
Chmfl-PI3KD-317 features a complex molecular architecture that includes a chlorinated aromatic ring and multiple nitrogen-containing heterocycles, which contribute to its biological activity. The specific arrangement of substituents on the aromatic system enhances its binding affinity for phosphoinositide 3-kinase delta.
The three-dimensional structure can be analyzed using X-ray crystallography or computational modeling techniques to elucidate its binding interactions with the target enzyme. The compound exhibits an IC50 value of 6 nM against phosphoinositide 3-kinase delta, indicating its potency .
Chmfl-PI3KD-317 undergoes various chemical reactions typical of small molecules, including:
The compound's reactivity profile is crucial for understanding its stability and efficacy as a therapeutic agent. Studies indicate that it maintains favorable metabolic stability in animal models .
Chmfl-PI3KD-317 exerts its effects primarily through selective inhibition of phosphoinositide 3-kinase delta. This inhibition leads to reduced phosphorylation of downstream targets such as Akt, which plays a pivotal role in cell survival and proliferation pathways.
In vitro studies demonstrate that Chmfl-PI3KD-317 inhibits Akt T308 phosphorylation in Raji cells with an EC50 value of 4.3 nM. This effect contributes to its antiproliferative properties against various cancer cell lines .
Chmfl-PI3KD-317 is characterized by:
Key chemical properties include:
Chmfl-PI3KD-317 has significant potential applications in scientific research and therapeutic development:
Chmfl-PI3KD-317 represents a promising advancement in targeted therapies aimed at modulating immune responses and inhibiting tumor growth through selective enzymatic inhibition.
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1